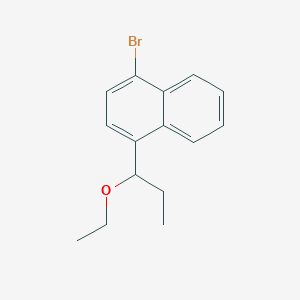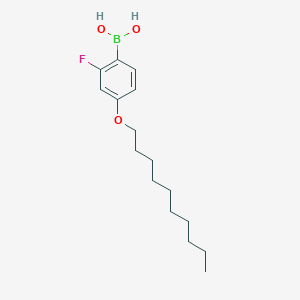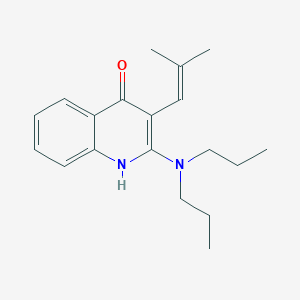![molecular formula C20H22O2 B11835083 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol CAS No. 651059-66-4](/img/structure/B11835083.png)
3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol is a chemical compound with the molecular formula C20H22O2 It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 2’ positions
Méthodes De Préparation
The synthesis of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol typically involves the hydrogenation of binaphthalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and reactor designs can further enhance the efficiency and selectivity of the synthesis.
Analyse Des Réactions Chimiques
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Applications De Recherche Scientifique
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs for the treatment of various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol can be compared with other similar compounds, such as:
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
2,2’-Binaphthol: Contains hydroxyl groups at the 2 and 2’ positions but lacks the hydrogenation of the naphthalene rings, leading to different physical and chemical properties.
1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-dione:
The uniqueness of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651059-66-4 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2 |
Clé InChI |
SKNUNFAQKFFNKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)
![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)


![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)


